molecular formula C8H6FNO B13126744 2-(2-Fluoro-5-hydroxyphenyl)acetonitrile

2-(2-Fluoro-5-hydroxyphenyl)acetonitrile

Cat. No.: B13126744
M. Wt: 151.14 g/mol
InChI Key: TYJXYMSUZSBPBH-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-hydroxyphenyl)acetonitrile is an organic compound with the molecular formula C8H6FNO. It is a derivative of benzeneacetonitrile, where the benzene ring is substituted with a fluorine atom at the 2-position and a hydroxyl group at the 5-position.

Preparation Methods

The synthesis of 2-(2-Fluoro-5-hydroxyphenyl)acetonitrile can be achieved through several routes. One common method involves the reaction of 2-fluoro-5-hydroxybenzaldehyde with a suitable nitrile source under basic conditions.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of cost-effective raw materials, efficient catalysts, and reaction conditions that maximize yield and minimize by-products .

Chemical Reactions Analysis

2-(2-Fluoro-5-hydroxyphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-Fluoro-5-hydroxyphenyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-hydroxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects .

Comparison with Similar Compounds

2-(2-Fluoro-5-hydroxyphenyl)acetonitrile can be compared with other similar compounds, such as:

    2-(2-Fluoro-5-methoxyphenyl)acetonitrile: Similar structure but with a methoxy group instead of a hydroxyl group.

    2-(2-Chloro-5-hydroxyphenyl)acetonitrile: Similar structure but with a chlorine atom instead of a fluorine atom.

    2-(2-Fluoro-4-hydroxyphenyl)acetonitrile: Similar structure but with the hydroxyl group at the 4-position instead of the 5-position.

These compounds share similar chemical properties but may exhibit different reactivities and biological activities due to the variations in their substituents .

Properties

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

IUPAC Name

2-(2-fluoro-5-hydroxyphenyl)acetonitrile

InChI

InChI=1S/C8H6FNO/c9-8-2-1-7(11)5-6(8)3-4-10/h1-2,5,11H,3H2

InChI Key

TYJXYMSUZSBPBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)CC#N)F

Origin of Product

United States

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